

Biological activities of 2',4',5,7-Tetrahydroxyisoflavone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Hydroxygenistein

Cat. No.: B073024

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activities of 2',4',5,7-Tetrahydroxyisoflavone

Executive Summary

2',4',5,7-Tetrahydroxyisoflavone, also known as **2'-Hydroxygenistein**, is a naturally occurring isoflavone with a growing body of evidence supporting its significant therapeutic potential. Isolated from botanicals such as *Crotalaria pallida* and *Cassia alata*, this compound exhibits a range of biological activities, most notably anti-inflammatory, antioxidant, and neuroprotective effects.^{[1][2]} Its multifaceted mechanisms of action, primarily centered on mitigating cellular stress and modulating inflammatory pathways, position it as a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its known biological functions, detailed experimental protocols for its evaluation, and an exploration of the underlying molecular mechanisms.

Introduction to 2',4',5,7-Tetrahydroxyisoflavone

2',4',5,7-Tetrahydroxyisoflavone is an isoflavonoid, a class of polyphenolic compounds recognized for their health benefits.^[3] Structurally, it is a derivative of isoflavone characterized by the presence of four hydroxyl groups, which are critical to its biological reactivity.

- Molecular Formula: C₁₅H₁₀O₆^[1]
- Molecular Weight: 286.24 g/mol ^[1]

- Synonyms: **2'-Hydroxygenistein**, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[[1](#)]
- Natural Sources: It can be isolated from various plants, including *Crotalaria pallida*, *Crotalaria assamica*, and the leaves of *Cassia alata*.[[1](#)][[2](#)]

The arrangement of its hydroxyl groups, particularly on both the A and B rings, is fundamental to its capacity to act as a potent anti-inflammatory and antioxidant agent, which in turn underpins its other biological effects.

Potent Anti-inflammatory Activity

One of the most well-documented properties of 2',4',5,7-Tetrahydroxyisoflavone is its anti-inflammatory activity.[[1](#)] Inflammation is a complex biological response implicated in numerous chronic diseases, and compounds that can effectively modulate this process are of high therapeutic interest.[[4](#)]

Mechanism of Action: Inhibition of Neutrophil Degranulation

Research has demonstrated that 2',4',5,7-Tetrahydroxyisoflavone exerts significant, concentration-dependent inhibitory effects on the release of pro-inflammatory enzymes from neutrophils.[[1](#)] Neutrophils are primary responders in the innate immune system, and their degranulation, which releases enzymes like β -glucuronidase and lysozyme, is a key event in the inflammatory cascade. By inhibiting the release of these enzymes, the compound effectively dampens the inflammatory response at a critical early stage.

The specific molecular targets within the neutrophil signaling cascade are not yet fully elucidated for this particular isoflavone. However, for flavonoids in general, anti-inflammatory effects are often achieved through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of pro-inflammatory cytokines and enzymes.[[5](#)][[6](#)]

Quantitative Data: Enzyme Inhibition

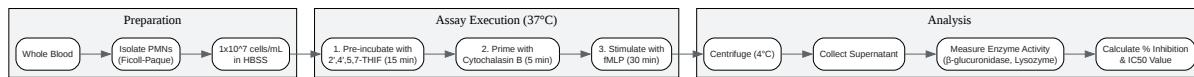
The inhibitory potency of 2',4',5,7-Tetrahydroxyisoflavone has been quantified, providing a benchmark for its anti-inflammatory efficacy.

Enzyme Target	IC ₅₀ Value (μM)	Cell System	Reference
β-glucuronidase Release	5.9 ± 1.4	Rat Neutrophils	[1]
Lysozyme Release	9.7 ± 3.5	Rat Neutrophils	[1]

Table 1: Inhibitory concentrations of 2',4',5,7-Tetrahydroxyisoflavone on inflammatory enzyme release.

Experimental Protocol: Neutrophil Degranulation Assay

This protocol is designed to validate the inhibitory effect of a test compound on the release of granular enzymes from polymorphonuclear neutrophils (PMNs). The causality is established by stimulating neutrophils with a known agent (fMLP) in the presence and absence of the test compound and measuring the subsequent enzyme activity.


2.3.1 Materials

- 2',4',5,7-Tetrahydroxyisoflavone (Test Compound)
- Ficoll-Paque or equivalent density gradient medium
- Hank's Balanced Salt Solution (HBSS)
- N-Formylmethionyl-leucyl-phenylalanine (fMLP)
- Cytochalasin B
- p-Nitrophenyl-β-D-glucuronide (substrate for β-glucuronidase)
- *Micrococcus lysodeikticus* (substrate for lysozyme)
- 96-well microplates and plate reader

2.3.2 Step-by-Step Methodology

- **Neutrophil Isolation:** Isolate PMNs from fresh heparinized rat blood using density gradient centrifugation over Ficoll-Paque. Lyse contaminating erythrocytes with a hypotonic solution.
- **Cell Preparation:** Wash and resuspend the purified PMNs in HBSS to a final concentration of 1×10^7 cells/mL.
- **Compound Incubation:** Pre-incubate the PMN suspension with various concentrations of 2',4',5,7-Tetrahydroxyisoflavone (or vehicle control, e.g., DMSO) for 15 minutes at 37°C.
- **Priming and Stimulation:** Add Cytochalasin B (to prevent actin polymerization) and incubate for 5 minutes. Induce degranulation by adding fMLP and incubate for a further 30 minutes at 37°C.
- **Reaction Termination:** Stop the reaction by centrifuging the plates at 4°C to pellet the cells.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the released granular enzymes.
- **Enzyme Activity Measurement:**
 - β -glucuronidase: Mix the supernatant with p-Nitrophenyl- β -D-glucuronide in an acetate buffer. Incubate and measure the absorbance at 405 nm.
 - Lysozyme: Mix the supernatant with a suspension of *Micrococcus lysodeikticus*. Measure the decrease in absorbance at 450 nm as the bacterial cell walls are lysed.
- **Data Analysis:** Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the neutrophil degranulation inhibition assay.

Broad-Spectrum Antioxidant Capacity

The antioxidant activity of isoflavones is a cornerstone of their health benefits, contributing to the prevention of cellular damage caused by reactive oxygen species (ROS).^[7] This activity is intrinsically linked to their chemical structure.

Mechanism of Action: Free Radical Scavenging

The antioxidant capacity of 2',4',5,7-Tetrahydroxyisoflavone is derived from its ability to donate hydrogen atoms from its phenolic hydroxyl groups to neutralize unstable free radicals.^[8] This process interrupts the chain reactions of oxidation that can damage lipids, proteins, and DNA. The presence of hydroxyl groups at the 5, 7, 2', and 4' positions creates a favorable electronic configuration for radical scavenging, making it an effective antioxidant.^[9]

Comparative Data: Antioxidant Potency

While specific DPPH scavenging data for 2',4',5,7-Tetrahydroxyisoflavone is not prominently available, the activity of structurally related isoflavones provides a valuable comparative context. A lower IC₅₀ value signifies higher antioxidant potency.

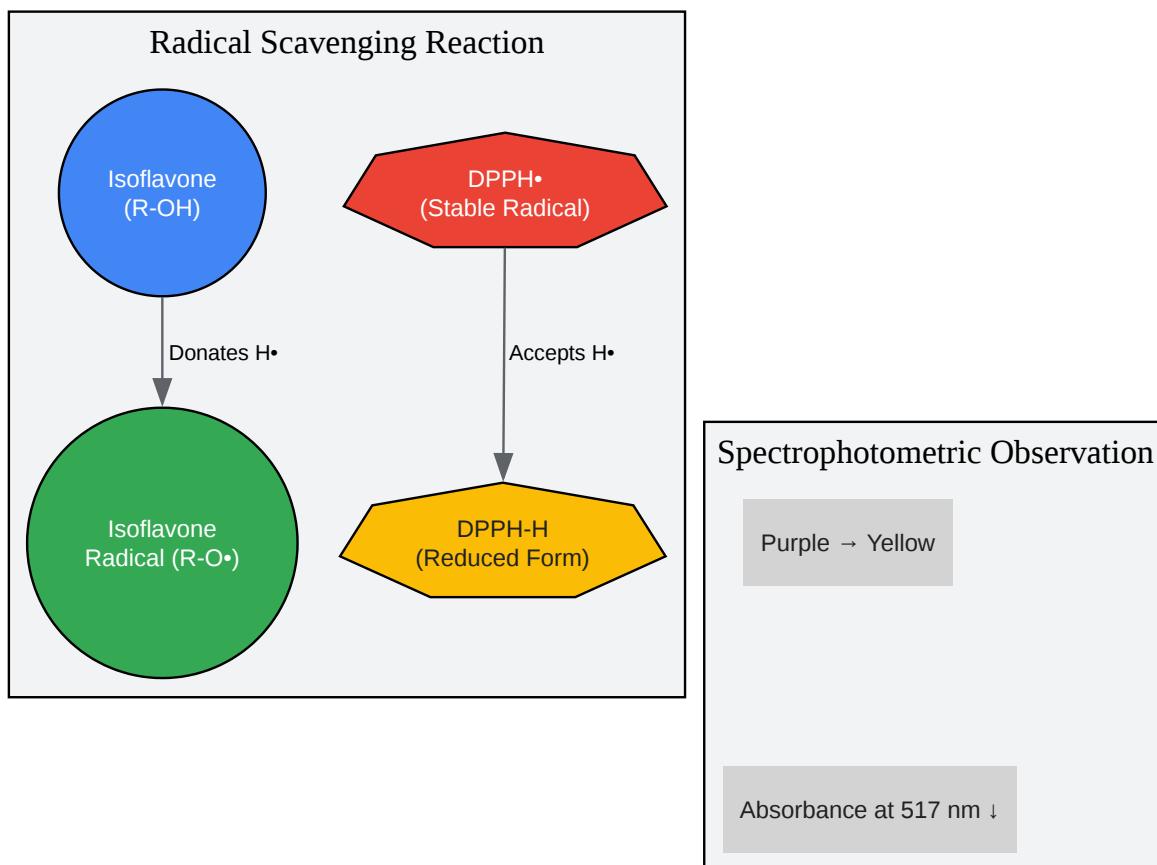
Compound	DPPH Radical Scavenging Activity (IC ₅₀)	Reference
Genistein	~10-30 µg/mL	[10]
Daidzein	~30-100 µg/mL	[10]
Biochanin A	~15-40 µg/mL	[10]
Ascorbic Acid (Standard)	~5-10 µg/mL	[10]
Trolox (Standard)	~8-15 µg/mL	[10]

Table 2: Comparative DPPH radical scavenging activity of common isoflavones and standards. Values can vary with experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable and widely used method to screen for and quantify the in vitro antioxidant activity of a compound.[10] The principle is self-validating: the degree of color change from purple to yellow is directly proportional to the amount of DPPH radical scavenged by the antioxidant.

3.3.1 Materials


- 2',4',5,7-Tetrahydroxyisoflavone (Test Compound)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (analytical grade)
- Reference antioxidants (e.g., Ascorbic Acid, Trolox)[10]
- 96-well microplate and plate reader

3.3.2 Step-by-Step Methodology

- DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[10]
- Sample Preparation: Prepare a stock solution of 2',4',5,7-Tetrahydroxyisoflavone in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a range of test concentrations (e.g., 1, 10, 25, 50, 100 μ g/mL). Prepare reference standards in the same manner.[10]
- Assay Reaction: In a 96-well plate, add 100 μ L of each sample dilution or standard to triplicate wells.
- Initiation: Add 100 μ L of the DPPH solution to all wells. For the control (maximum absorbance), add 100 μ L of methanol instead of the sample.
- Incubation: Shake the plate gently and incubate in complete darkness at room temperature for 30 minutes.[10]

- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [\[10\]](#)
- Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
 - $\% \text{ Scavenging} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
 - Plot the % scavenging against the concentration and determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Principle of the DPPH radical scavenging assay.

Promising Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal apoptosis.[11][12] Isoflavones have demonstrated significant potential as neuroprotective agents by targeting these underlying pathologies.[13]

Plausible Mechanisms of Action

While direct studies on 2',4',5,7-Tetrahydroxyisoflavone are emerging, the neuroprotective mechanisms of isoflavones are generally attributed to a combination of their core biological activities:

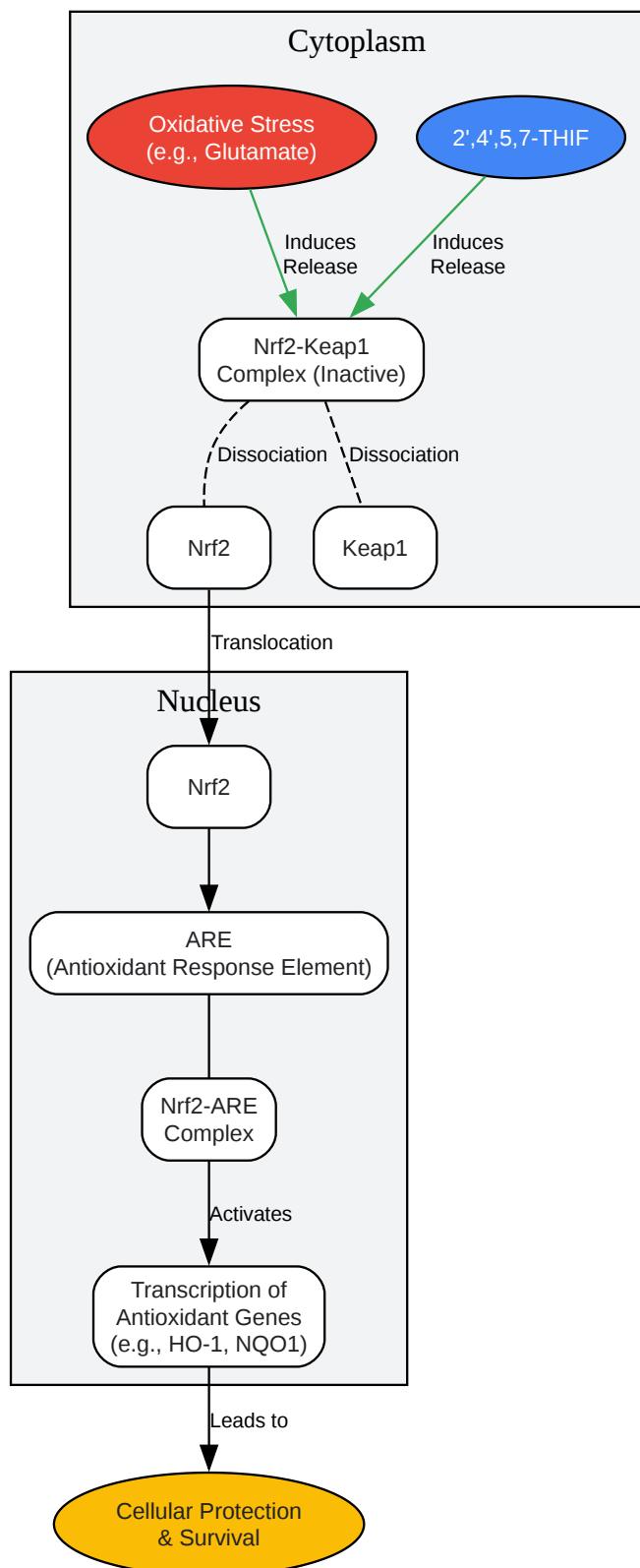
- **Antioxidant Effects:** By scavenging ROS, the compound can protect neurons from oxidative damage, a key initiator of neuronal cell death.[11][14] Soy isoflavones have been shown to enhance endogenous antioxidant defenses in models of cerebral ischemia.[15][16]
- **Anti-inflammatory Properties:** The compound's ability to suppress inflammatory responses can mitigate neuroinflammation, which contributes to the progression of neurodegenerative disorders.[11]
- **Modulation of Signaling Pathways:** Isoflavones are known to interact with critical neuronal survival pathways.[13] One such pathway is the Keap1-Nrf2 system. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15][17] Isoflavones can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective antioxidant enzymes like heme oxygenase-1 (HO-1).[15]
- **Anti-Apoptotic Activity:** By inhibiting oxidative stress and inflammation, isoflavones can prevent the activation of apoptotic caspases and regulate the balance of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2), thereby preventing programmed cell death.[11][14]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Oxidotoxicity)

This protocol assesses the ability of a test compound to protect neuronal cells from excitotoxicity, a common mechanism of neuronal injury. Glutamate, an excitatory neurotransmitter, can induce oxidative stress and cell death when present in excess. The HT22

hippocampal cell line is a suitable model as it is susceptible to glutamate-induced oxidative damage.[14]

4.2.1 Materials


- HT22 murine hippocampal cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
- 2',4',5,7-Tetrahydroxyisoflavone (Test Compound)
- Glutamate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Lactate Dehydrogenase (LDH) cytotoxicity assay kit
- Fluorescent probes for ROS (e.g., DCFH-DA) and mitochondrial membrane potential (e.g., JC-1)

4.2.2 Step-by-Step Methodology

- Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and antibiotics in a 96-well plate until they reach ~70% confluence.
- Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of 2',4',5,7-Tetrahydroxyisoflavone. Incubate for 2-4 hours.
- Induction of Injury: Add a toxic concentration of glutamate (e.g., 5 mM) to all wells except the negative control group. Incubate for 24 hours.
- Assessment of Cell Viability (MTT Assay):
 - Add MTT solution to each well and incubate for 4 hours.
 - Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

- Measure the absorbance at 570 nm. Higher absorbance correlates with higher cell viability.[14]
- Assessment of Cytotoxicity (LDH Assay):
 - Collect the cell culture medium.
 - Measure the activity of LDH released from damaged cells using a commercial kit. Higher LDH activity indicates greater cell membrane damage.[14]
- Mechanistic Analysis (Optional):
 - ROS Production: Pre-treat cells as described, then load with DCFH-DA probe before glutamate exposure. Measure fluorescence as an indicator of intracellular ROS levels.[14]
 - Mitochondrial Health: Use a JC-1 probe to measure the mitochondrial membrane potential. A shift from red to green fluorescence indicates mitochondrial depolarization and dysfunction.[14]
- Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the protective effect of the compound by comparing the viability of glutamate-treated cells with and without the compound.

Visualization: Nrf2-ARE Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Neuroprotective action via the Nrf2-ARE pathway.

Future Directions: Anticancer Potential

Many flavonoids and isoflavones, including the structurally similar genistein (4',5,7-trihydroxyisoflavone), exhibit significant anticancer activity.[\[18\]](#)[\[19\]](#)[\[20\]](#) These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways like PI3K/Akt that are often dysregulated in cancer.[\[21\]](#)[\[22\]](#) Given its demonstrated biological activities and structural features, investigating the potential of 2',4',5,7-Tetrahydroxyisoflavone as an anticancer agent represents a logical and promising avenue for future research.

Conclusion

2',4',5,7-Tetrahydroxyisoflavone is a potent bioactive compound with well-defined anti-inflammatory and antioxidant properties. These primary activities provide a strong mechanistic basis for its observed and potential neuroprotective effects. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further explore and validate the therapeutic potential of this promising natural product. Its multifaceted nature makes it a compelling candidate for development into novel therapeutics for inflammatory, oxidative, and neurodegenerative disorders.

References

- Ko HH, Weng JR, Tsao LT, Yen MH, Wang JP, Lin CN. (2004). Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica. *Bioorg Med Chem Lett*, 14(4):1011-4. [\[Link\]](#)
- Hasan, M., et al. (2023).
- López-García, S., et al. (2018). An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems. *Molecules*. [\[Link\]](#)
- Various Authors. (2014). How can I evaluate anti-inflammatory properties for plant extracts?.
- Danciu, C., et al. (2021). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. *Personalized Medicine Universe*. [\[Link\]](#)
- Munteanu, I. G., & Apetrei, C. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. *Molecules*. [\[Link\]](#)
- FooDB. (2010). Showing Compound 2',4',5,7-Tetrahydroxy-8-prenylisoflavone (FDB018363). *FooDB*. [\[Link\]](#)
- Gautam, R., et al. (2019).
- Ruiz-Larrea, M. B., et al. (2009). Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. *Journal of Agricultural and Food Chemistry*. [\[Link\]](#)

- Johnson, G. H., & de Mejia, E. G. (2009). Extraction methods determine the antioxidant capacity and induction of quinone reductase by soy products in vitro. *Food Chemistry*. [Link]
- ResearchGate. (n.d.). The chemical structures of 4',5,7-trihydroxyisoflavone and 4.
- Rahman, M. S., et al. (2015). Studies on the isolation of 2, 5, 7, 4/- tetrahydroxy isoflavone from the leaves of *Cassia alata*. *Asian Journal of Phytomedicine and Clinical Research*. [Link]
- Ueda, H., et al. (2004). A hydroxyl group of flavonoids affects oral anti-inflammatory activity and inhibition of systemic tumor necrosis factor-alpha production. *Bioscience, Biotechnology, and Biochemistry*. [Link]
- Singh, B., et al. (2024). Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives. *Critical Reviews in Food Science and Nutrition*. [Link]
- Zhang, Y., et al. (2024). Soy Isoflavones Protects Against Stroke by Inhibiting Keap1/NQO1/Nrf2/HO-1 Signaling Pathway: Network Pharmacology Analysis Combined with the Experimental Validation.
- Lim, H. Y., et al. (2014). Structure and Antioxidant Activity Relationships of Isoflavonoids from *Dalbergia parviflora*. *Molecules*. [Link]
- Zhang, Y., et al. (2024).
- Singh, B., et al. (2024). Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives. *Taylor & Francis Online*. [Link]
- Lee, S. Y., et al. (2017). Neuroprotective effects of 2,3,5,4'-tetrahydroxystilbene-2-O- β -D-glucoside from *Polygonum multiflorum* against glutamate-induced oxidative toxicity in HT22 cells. *Journal of Ethnopharmacology*. [Link]
- Kim, D. H., et al. (2018). Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. *Nutrients*. [Link]
- Abotaleb, M., et al. (2019). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. *Molecules*. [Link]
- Gothai, S., et al. (2022). Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin)
- Coleta, M., et al. (2008). Assessment of luteolin (3',4',5,7-tetrahydroxyflavone) neuropharmacological activity. *Behavioural Brain Research*. [Link]
- ResearchGate. (n.d.). Methods and techniques for the analysis of isoflavones in foods.
- D'Andrea, G. (2021). The Neuroprotective Potentiality of Flavonoids on Alzheimer's Disease. *Molecules*. [Link]
- Ueda, H., et al. (2004). A hydroxyl group of flavonoids affects oral anti-inflammatory activity and inhibition of systemic tumor necrosis factor-alpha production.
- Dai, J., et al. (2023). Flavonoids with Anti-Angiogenesis Function in Cancer. *Molecules*. [Link]
- Al-Khayri, J. M., et al. (2022). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. *Molecules*.

[\[Link\]](#)

- Milenkovic, D., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Semantic Scholar. [\[Link\]](#)
- Spencer, J. P. E. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Pflügers Archiv - European Journal of Physiology. [\[Link\]](#)
- Liskova, A., et al. (2020). Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. Chemico-Biological Interactions. [\[Link\]](#)
- ResearchGate. (2025). The memory-enhancing effects of 7,8,4'-trihydroxyisoflavone, a major metabolite of daidzein, are associated with activation of the cholinergic system and BDNF signaling pathway in mice.
- Pham, T. V., et al. (2023). The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves. Saudi Journal of Biological Sciences. [\[Link\]](#)
- Li, Y., et al. (2026). The Therapeutic Effects of Active Components from Food-Medicine Plants on Liver Fibrosis. Dove Medical Press. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 7,3',4',5'-Tetrahydroxyflavone. PubChem. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 3',4',7-Trihydroxyisoflavone. PubChem. [\[Link\]](#)
- Chellammal, H. S. J., et al. (n.d.). Neuroprotective effects of 7-tetrahydroxyflavone against Alzheimer's disease through Hypothalamic-Pituitary-Adrenal Axis and Nrf2 linked bidirectional pathways. UMP Institutional Repository. [\[Link\]](#)
- ResearchGate. (2025). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of 5,7,3',4'-tetrahydroxyflav-2-en-3-ol 3-O-glucoside (2F3G,...).
- OUCI. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2',4',5,7-Tetrahydroxyisoflavone | CAS#:1156-78-1 | Chemsoc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 2',4',5,7-Tetrahydroxy-8-prenylisoflavone (FDB018363) - FooDB [foodb.ca]
- 4. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Neuroprotective effects of 2,3,5,4'-tetrahydroxystilbene-2-O- β -D-glucoside from Polygonum multiflorum against glutamate-induced oxidative toxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. dovepress.com [dovepress.com]

- 21. Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activities of 2',4',5,7-Tetrahydroxyisoflavone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073024#biological-activities-of-2-4-5-7-tetrahydroxyisoflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com